molecular formula C13H10ClN3 B097396 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 16019-34-4

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B097396
CAS RN: 16019-34-4
M. Wt: 243.69 g/mol
InChI Key: KMWWCJXJJNHTQL-UHFFFAOYSA-N
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Description

The compound 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many pharmacologically active molecules and is often modified to enhance biological activity or selectivity .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various strategies, including nucleophilic aromatic substitution and reductive cyclization. For instance, the synthesis of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a related compound, is achieved through the successive nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor. The order of reactivity for the substitution was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Another synthesis method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones to afford 6-substituted pyrrolo[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a fused pyrimidine and pyrrole ring system. X-ray crystallography has been used to determine the structure and confirm the absence of positional isomers in the synthesized compounds . The dihedral angles between the fused rings and the substituent phenyl or benzene rings are significant as they can influence the biological activity of the compounds .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, catalytic hydrogenation of certain pyrrolopyrimidine compounds can lead to C-benzyl bond cleavage, providing a novel route to related compounds with different substitution patterns . The reactivity of these compounds can be further exploited to synthesize conjugates with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as fluorescence, are influenced by the chemical structure and solvent polarity. Studies have shown that certain derivatives exhibit strong fluorescence in the blue region of the visible spectrum, which could make them suitable for applications in OLED technology or as advanced materials. The nature of the substituents and the polarity of the solvents have a significant impact on the absorption intensity, fluorescence quantum yield, and Stokes shifts . Additionally, the crystal structure of these compounds reveals the presence of hydrogen bonding and π-π interactions, which can affect their solid-state properties and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the compound's accessibility for research purposes (Bommeraa, Merugu, & Eppakayala, 2019).

  • Docking Studies : Docking studies have been carried out on derivatives of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, indicating its potential for computational modeling in drug design (Bommeraa, Merugu, & Eppakayala, 2019).

Pharmaceutical Research

  • Antifolate Properties : Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been explored as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, indicating its significance in cancer research (Gangjee et al., 2007).

  • Catalytic Hydrogenation Studies : Studies on catalytic hydrogenation of this compound derivatives have been conducted, revealing insights into bond cleavage mechanisms important for medicinal chemistry (Otmar et al., 1998).

Anti-inflammatory and Antiviral Properties

  • In Vivo Anti-inflammatory Activities : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activities, showcasing the compound's therapeutic potential (Mohamed, Kamel, & Abd El-hameed, 2013).

  • Antiproliferative and Antiviral Activity : Research has been conducted on derivatives of this compound for their antiproliferative and antiviral activities, important for drug development in oncology and virology (Pudlo et al., 1990).

Crystal Structure Analysis

  • X-Ray Analyses : The crystal structures of certain derivatives have been analyzed, providing detailed structural information essential for understanding the compound's properties (Asaftei et al., 2009).

Mechanism of Action

Target of Action

It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a related compound, is used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .

Mode of Action

Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact its bioavailability and interaction with other drugs.

Result of Action

Given its potential role in the synthesis of kinase inhibitors, it may influence cellular processes regulated by kinases, such as cell division, metabolism, and apoptosis .

Action Environment

The action of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility can be influenced by the solvent used, with better solubility observed in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This suggests potential future directions in the development of new JAK inhibitors for the treatment of various diseases affecting the immune system .

properties

IUPAC Name

7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWCJXJJNHTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569786
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16019-34-4
Record name 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (250 mg/1.63 mmol) in 12 mL of DMF was added 676 mg (4.89 mmol) of potassium carbonate and the resulting mixture stirred at room temperature for 20 min. Benzylchloride (310 mg/2.45 mmol) was added and the new mixture stirred at room temperature for 24 h then filtered, concentrated and the residue purified by silica gel chromatography (3:1 hexanes/ethyl acetate) affording 318 mg (80%) of the title compound. LRMS: 244.1 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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